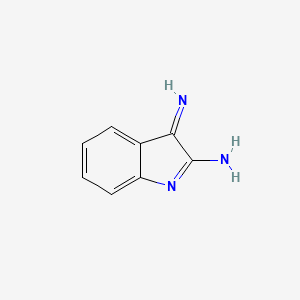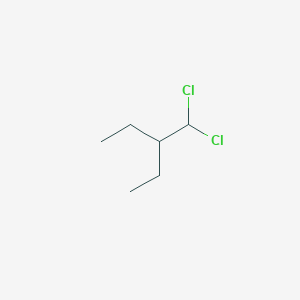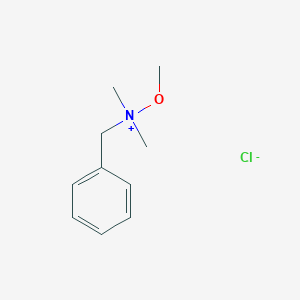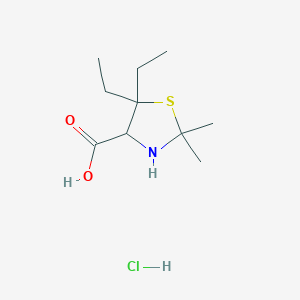
2-Imino-2H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Imino-2H-indol-3-amine is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-2H-indol-3-amine typically involves the reaction of indole derivatives with suitable reagents. One common method is the reaction between indoles and nitrostyrene in the presence of phosphorous acid, resulting in the formation of 4′-phenyl-4′H-spiro[indole-3,5′-isoxazoles], which can be further transformed into aminated indoles using hydrazine hydrate under microwave-assisted heating .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is often employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Imino-2H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reagents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
2-Imino-2H-indol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Imino-2H-indol-3-amine involves its interaction with various molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing biological processes such as enzyme inhibition and receptor modulation . The exact pathways and targets depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 2-Imino-2H-indol-3-amine is unique due to its specific structure, which allows for diverse chemical reactivity and potential biological activities
Propiedades
Número CAS |
63878-62-6 |
|---|---|
Fórmula molecular |
C8H7N3 |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
3-iminoindol-2-amine |
InChI |
InChI=1S/C8H7N3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H,(H3,9,10,11) |
Clave InChI |
QLALMRZJZDIHFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=N)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Dimethyl-4-(prop-2-yn-1-yl)phenyl]methanol](/img/structure/B14508871.png)

![2-[(4,5-Dimethyl-2H-pyrrol-2-ylidene)methyl]-1-methyl-1H-pyrrole](/img/structure/B14508880.png)



![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)





![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
